![molecular formula C12H24N2O B13433007 (4-Methyl-[1,4'-bipiperidin]-4-yl)methanol](/img/structure/B13433007.png)
(4-Methyl-[1,4'-bipiperidin]-4-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Methyl-[1,4’-bipiperidin]-4-yl)methanol is an organic compound that belongs to the class of alcohols It features a hydroxyl group (-OH) attached to a bipiperidine structure, which is a bicyclic compound consisting of two piperidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methyl-[1,4’-bipiperidin]-4-yl)methanol typically involves the reaction of 4-methylpiperidine with formaldehyde under basic conditions. The reaction proceeds through the formation of an intermediate, which is then reduced to yield the final product. The reaction conditions often include the use of a strong base such as sodium hydroxide and a reducing agent like sodium borohydride.
Industrial Production Methods
Industrial production of (4-Methyl-[1,4’-bipiperidin]-4-yl)methanol may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
(4-Methyl-[1,4’-bipiperidin]-4-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: The major products are ketones or aldehydes.
Reduction: The major product is the corresponding alkane.
Substitution: The major products are halides or amines, depending on the substituent introduced.
Scientific Research Applications
(4-Methyl-[1,4’-bipiperidin]-4-yl)methanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various chemicals and materials, including polymers and pharmaceuticals.
Mechanism of Action
The mechanism of action of (4-Methyl-[1,4’-bipiperidin]-4-yl)methanol involves its interaction with specific molecular targets such as enzymes and receptors. The hydroxyl group plays a crucial role in these interactions, often forming hydrogen bonds with the target molecules. This interaction can lead to changes in the activity of the target, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Methylpiperidine: A simpler compound with a single piperidine ring.
4-Methyl-[1,4’-bipiperidin]-4-ol: A similar compound with a hydroxyl group attached to the bipiperidine structure.
Uniqueness
(4-Methyl-[1,4’-bipiperidin]-4-yl)methanol is unique due to its specific structure, which includes a hydroxyl group attached to a bipiperidine framework. This structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C12H24N2O |
|---|---|
Molecular Weight |
212.33 g/mol |
IUPAC Name |
(4-methyl-1-piperidin-4-ylpiperidin-4-yl)methanol |
InChI |
InChI=1S/C12H24N2O/c1-12(10-15)4-8-14(9-5-12)11-2-6-13-7-3-11/h11,13,15H,2-10H2,1H3 |
InChI Key |
FAYYPRNDLOPZEO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCN(CC1)C2CCNCC2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 4-[4-amino-3,5-bis(4-methoxycarbonylphenyl)phenyl]benzoate](/img/structure/B13432933.png)
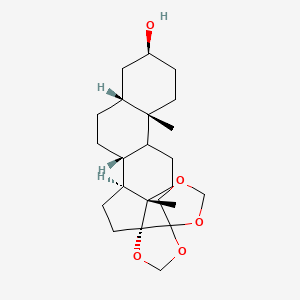


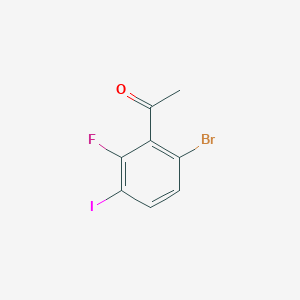
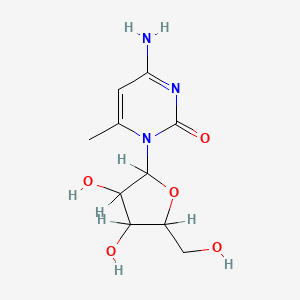
![(2S)-N-[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-6-(2,4-dinitroanilino)-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]-1-[(2S)-2-[[2-(7-methoxy-2-oxochromen-4-yl)acetyl]amino]propanoyl]pyrrolidine-2-carboxamide](/img/structure/B13432949.png)

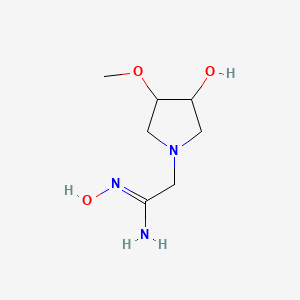
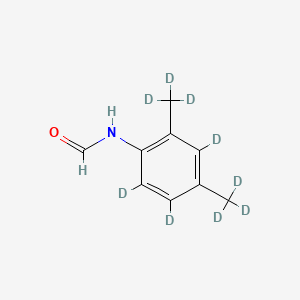
![2-amino-1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-4-one](/img/structure/B13432969.png)
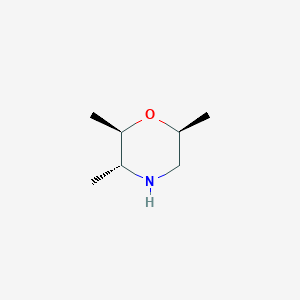
![(R)-12-((S)-7,8-Difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-yl)-7-(hexyloxy)-3,4,12,12a-tetrahydro-1H-[1,4]oxazino[3,4-c]pyrido[2,1-f][1,2,4]triazine-6,8-dione](/img/structure/B13432993.png)
![2-[(6-Methylpyrimidin-4-yl)amino]acetonitrile](/img/structure/B13432999.png)
